molecular formula C11H16O2 B11755450 (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one

(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one

Cat. No.: B11755450
M. Wt: 180.24 g/mol
InChI Key: ORLCIDAOJDSXNX-SNWHPCCYSA-N
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Description

(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features a hydroxymethyl group and a ketone functional group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one typically involves the functionalization of adamantane. One common method is the hydroxymethylation of adamantanone using formaldehyde and a base catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C)

    Solvent: Polar solvents like methanol or ethanol

    Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: (1R,3S,5s,7s)-5-(carboxy)adamantan-2-one

    Reduction: (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-ol

    Substitution: Various ethers or esters depending on the substituent

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential effects on biological systems. Its structural similarity to other bioactive adamantane derivatives suggests it could have interesting pharmacological properties.

Medicine

In medicine, derivatives of adamantane are known for their antiviral and neuroprotective properties

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of functionalized adamantane derivatives.

Mechanism of Action

The mechanism of action of (1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one would depend on its specific application. In general, adamantane derivatives can interact with various molecular targets, including enzymes and receptors. The hydroxymethyl and ketone groups may allow for specific interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon with a similar cage-like structure.

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: A medication used to treat Alzheimer’s disease, also based on the adamantane structure.

Uniqueness

(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one is unique due to the presence of both a hydroxymethyl group and a ketone functional group

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

(1R,3S)-5-(hydroxymethyl)adamantan-2-one

InChI

InChI=1S/C11H16O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-9,12H,1-6H2/t7?,8-,9+,11?

InChI Key

ORLCIDAOJDSXNX-SNWHPCCYSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@@H](C2=O)CC1C3)CO

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)CO

Origin of Product

United States

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